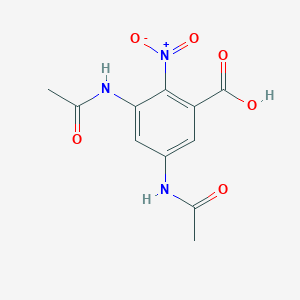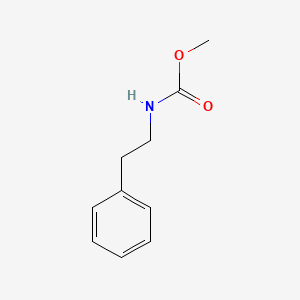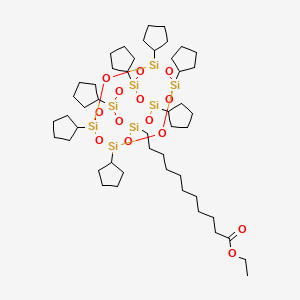
Pss-(1-(ethyl undecanoate))-heptacyclop&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pss-(1-(ethyl undecanoate))-heptacyclop& is a complex organic compound characterized by its unique structure, which includes multiple cyclopentyl and siloxane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pss-(1-(ethyl undecanoate))-heptacyclop& involves multiple steps, starting with the preparation of the cyclopentyl and siloxane precursors. The reaction conditions typically include the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the stability of the intermediates and final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Pss-(1-(ethyl undecanoate))-heptacyclop& can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced siloxane derivatives.
Substitution: Substitution reactions can occur at the cyclopentyl or siloxane groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Pss-(1-(ethyl undecanoate))-heptacyclop& has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Chemical Research: Used as a
Propiedades
Número CAS |
308103-65-3 |
|---|---|
Fórmula molecular |
C48H88O14Si8 |
Peso molecular |
1113.9 g/mol |
Nombre IUPAC |
ethyl 11-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)undecanoate |
InChI |
InChI=1S/C48H88O14Si8/c1-2-50-48(49)39-9-7-5-3-4-6-8-24-40-63-51-64(41-25-10-11-26-41)54-67(44-31-16-17-32-44)56-65(52-63,42-27-12-13-28-42)58-69(46-35-20-21-36-46)59-66(53-63,43-29-14-15-30-43)57-68(55-64,45-33-18-19-34-45)61-70(60-67,62-69)47-37-22-23-38-47/h41-47H,2-40H2,1H3 |
Clave InChI |
NZSJZEJLPZSQPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
SMILES canónico |
CCOC(=O)CCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


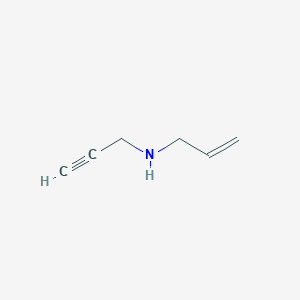
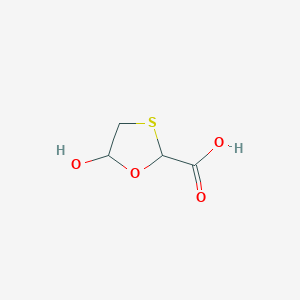

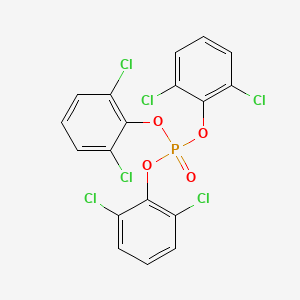

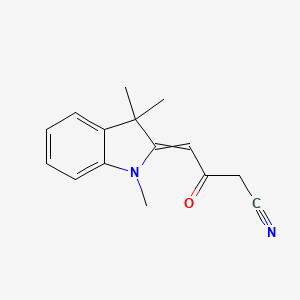
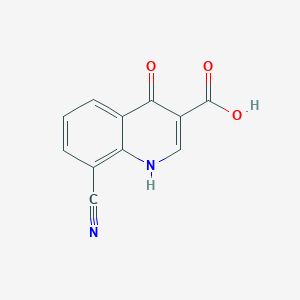
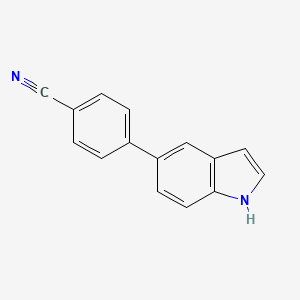
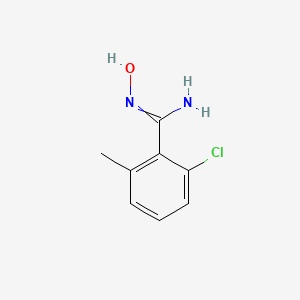
![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)
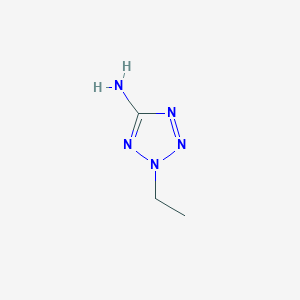
![ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1622639.png)
